molecular formula C9H12BrNO4S2 B5377010 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide

4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide

Cat. No. B5377010
M. Wt: 342.2 g/mol
InChI Key: UWLOMRZZXZAYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been studied extensively for its ability to inhibit certain enzymes and proteins. In

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins. Specifically, the sulfonamide group of the compound binds to the active site of the targeted enzyme or protein, preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide depend on the specific enzyme or protein that it targets. For example, inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy. Other potential targets for this compound include bacterial enzymes and viral proteins, which could have implications for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and can lead to more accurate and reliable results. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for inhibition. Finally, the synthesis method of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide could be further optimized to increase yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with dimethylamine and sodium methoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-bromo-N,N-dimethyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its ability to inhibit certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancers. This inhibition has potential therapeutic applications in cancer treatment.

properties

IUPAC Name

4-bromo-N,N-dimethyl-3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S2/c1-11(2)17(14,15)7-4-5-8(10)9(6-7)16(3,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLOMRZZXZAYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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